molecular formula C9H17NO2 B13567510 Ethyl (S)-3-amino-3-cyclobutylpropanoate

Ethyl (S)-3-amino-3-cyclobutylpropanoate

Cat. No.: B13567510
M. Wt: 171.24 g/mol
InChI Key: RCGDVEORAYFUJE-QMMMGPOBSA-N
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Description

Ethyl (S)-3-amino-3-cyclobutylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group, an amino group, and a cyclobutyl ring attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (S)-3-amino-3-cyclobutylpropanoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-3-cyclobutylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of Steglich esterification, which employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents. This method is advantageous due to its mild reaction conditions and high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl (S)-3-amino-3-cyclobutylpropanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Reagents such as acyl chlorides and anhydrides are used for acylation reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols.

    Substitution: Amides and other substituted derivatives.

Scientific Research Applications

Ethyl (S)-3-amino-3-cyclobutylpropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl (S)-3-amino-3-cyclobutylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclobutyl ring provides rigidity to the molecule, affecting its binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active amino acid derivative .

Comparison with Similar Compounds

Ethyl (S)-3-amino-3-cyclobutylpropanoate can be compared with other similar compounds such as:

This compound is unique due to its specific ring size and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

ethyl (3S)-3-amino-3-cyclobutylpropanoate

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)6-8(10)7-4-3-5-7/h7-8H,2-6,10H2,1H3/t8-/m0/s1

InChI Key

RCGDVEORAYFUJE-QMMMGPOBSA-N

Isomeric SMILES

CCOC(=O)C[C@@H](C1CCC1)N

Canonical SMILES

CCOC(=O)CC(C1CCC1)N

Origin of Product

United States

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